molecular formula C22H25NO2 B1213052 Tropacine CAS No. 6878-98-4

Tropacine

Cat. No. B1213052
CAS RN: 6878-98-4
M. Wt: 335.4 g/mol
InChI Key: IUTYUDPWXQZWTH-YOFSQIOKSA-N
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Description

Tropacine is a chemical compound with the molecular formula C22H25NO2 . It has a molecular weight of 335.45 .


Synthesis Analysis

Tropine (tropan-3a-ol) is an intermediate product in the synthesis of tropine derived drugs . Tropinone (tropan-3a-one) is a highly toxic intermediate product in the synthesis of tropine . The Robinson-Schöpf reaction, consisting of the condensation of succinic aldehyde, acetonedicarboxylic acid, and methylamine, followed by catalytic reduction of the aminoketone tropinone obtained to the aminoalcohol tropine, is used almost exclusively for the synthesis of tropine .


Molecular Structure Analysis

Tropacine contains a total of 53 bonds; 28 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 seven-membered ring, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The gas chromatographic method is used for the analysis of tropine and tropinone, which ensures quality control in the production of hematropine hydrobromide and tropacine . The method of titration in nonaqueous media is used to determine tropine quantitatively .


Physical And Chemical Properties Analysis

Tropacine has a molecular weight of 335.45 and a molecular formula of C22H25NO2 . More detailed physical and chemical properties of Tropacine are not available in the retrieved papers.

Scientific Research Applications

Application in Gas Chromatography

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Tropacine is used in the production of hematropine hydrobromide and its impurities are determined using gas chromatography .

Methods of Application or Experimental Procedures

A Soviet-produced polymethylsiloxane liquid was used as the stationary liquid phase (SLP) for the gas-chromatographic analysis. The conditions established for the chromatography of tropine were used for the determination of its impurity in a technical-grade tropacine .

Results or Outcomes

The method ensured quality control in the production of hematropine hydrobromide and tropacine, and also determined the tropinone impurity in tropine .

Application in Liquid Chromatography-Tandem Mass Spectrometry

Specific Scientific Field

Natural Products Research

Summary of the Application

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the rapid annotation and classification of tropane alkaloids, which includes Tropacine .

Methods of Application or Experimental Procedures

An LC-MS/MS-based screening workflow was developed utilizing the multiple MS/MS configurations available on a triple-quadrupole (QQQ) mass spectrometer to annotate and classify TA structures based on their distinct fragmentation patterns .

Results or Outcomes

This method was successfully employed for both preliminary dereplication of complex TA-containing samples and for the discovery of a novel candidate for isolation, purification, and eventual bioassay .

Application in Low-Acid Orange Juice Production

Specific Scientific Field

Food and Beverage Industry

Summary of the Application

Tropacine is used in the production of low-acid orange juice, particularly by Tropicana .

Methods of Application or Experimental Procedures

The process of making low-acid orange juice involves selecting the right oranges, reducing acidity levels, and maintaining nutritional value, all while ensuring the final product tastes great and meets strict safety and quality control standards .

Results or Outcomes

Tropicana’s low-acid orange juice retains important nutrients and vitamins, including a significant amount of vitamin C, and has a less acidic flavor with a pH level of around 4.5 .

Application in Climate Science

Specific Scientific Field

Climate Science

Summary of the Application

TROPICANA (TROPIcal Cyclones in ANthropocene: physics, simulations & Attribution) is a programme that addresses complex issues related to tropical cyclones, medicanes, and their connection with climate change .

Methods of Application or Experimental Procedures

The program adopts a multifaceted approach encompassing physics, modeling, statistical methodologies, and climate attribution studies to enhance our understanding .

Results or Outcomes

The program aims to foster collaboration, knowledge sharing, and project development. By delivering a perspective paper in a prestigious journal and actively pursuing additional funding to support early-career scientists, TROPICANA seeks to make a significant and lasting contribution to climate science .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTYUDPWXQZWTH-YOFSQIOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropacine

CAS RN

6878-98-4
Record name Tropacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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